2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(biphenyl-2-yl)acetamide
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Overview
Description
2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(biphenyl-2-yl)acetamide is a complex organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The presence of the triazole ring, along with the biphenyl and chlorophenyl groups, contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(biphenyl-2-yl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable chlorophenyl halide reacts with the triazole intermediate.
Attachment of the Biphenyl Group: The biphenyl group is attached through a coupling reaction, often using palladium-catalyzed cross-coupling methods such as the Suzuki or Heck reactions.
Final Assembly: The final compound is assembled by linking the triazole derivative with the biphenyl acetamide through a thiol-ene reaction or other suitable methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while substitution reactions on the aromatic rings could introduce various functional groups like nitro, halogen, or alkyl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound is explored for its antimicrobial, antifungal, and anticancer properties. The triazole ring is known for its ability to inhibit certain enzymes, making it a potential candidate for drug development.
Medicine
In medicine, derivatives of this compound are investigated for their potential use as therapeutic agents. The presence of the triazole ring and biphenyl group suggests possible applications in treating infections, inflammation, and cancer.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings that require high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(biphenyl-2-yl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, inhibiting their function. This inhibition can disrupt various biological pathways, leading to antimicrobial or anticancer effects. The biphenyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole: Similar in structure but with a thiadiazole ring instead of a triazole ring.
1,2,4-Triazole Derivatives: A broad class of compounds with similar triazole rings but different substituents.
Biphenyl Derivatives: Compounds with biphenyl groups but different functional groups attached.
Uniqueness
The uniqueness of 2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(biphenyl-2-yl)acetamide lies in its combination of the triazole ring, chlorophenyl group, and biphenyl acetamide. This specific arrangement of functional groups provides a unique set of chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C22H18ClN5OS |
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Molecular Weight |
435.9 g/mol |
IUPAC Name |
2-[[4-amino-5-(3-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-phenylphenyl)acetamide |
InChI |
InChI=1S/C22H18ClN5OS/c23-17-10-6-9-16(13-17)21-26-27-22(28(21)24)30-14-20(29)25-19-12-5-4-11-18(19)15-7-2-1-3-8-15/h1-13H,14,24H2,(H,25,29) |
InChI Key |
XBXMTDKZZYUJDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)CSC3=NN=C(N3N)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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